Metabolite Yield: 3-Fluoro-5,6-dihydroquinoline-5,6-trans-diol Constitutes 72% of 3-Fluoroquinoline Metabolism, Defining a Detoxication-Dominant Profile
In a direct head-to-head metabolic study using rat liver microsomal enzymes (3-methylcholanthrene-induced), 3-fluoroquinoline (3FQ, a non-mutagenic derivative) was metabolized to four products. The target compound, 3-fluoro-5,6-dihydroquinoline-5,6-trans-diol, was the overwhelmingly dominant metabolite at 72% of total metabolites. Minor products included 3-fluoroquinoline 1-oxide (6%), 3-fluoro-5,6-dihydroquinoline-5,6-cis-epoxide (1%), and four unidentified metabolites (11%) [1]. The authors explicitly note that this metabolic pattern is similar to that of unfluorinated quinoline, but conclude that epoxidation of the benzene moiety represents a detoxication process, not mutagenic activation—a critical distinction from quinoline metabolism where the pyridine moiety epoxidation drives genotoxicity.
| Evidence Dimension | Relative abundance of trans-dihydrodiol metabolite in microsomal metabolism |
|---|---|
| Target Compound Data | 3-fluoro-5,6-dihydroquinoline-5,6-trans-diol: 72% of total metabolites from 3-fluoroquinoline |
| Comparator Or Baseline | Unfluorinated quinoline: produces 5,6-dihydroquinoline-5,6-trans-diol via analogous pathway, but quinoline itself is a potent mutagen/hepatocarcinogen; the trans-diol from quinoline is associated with mutagenic activation, whereas the 3-fluoro analog derives from a non-mutagenic parent and represents detoxication |
| Quantified Difference | 72% major metabolite in a detoxication pathway (3FQ) vs. analogous diol from a mutagenic activation pathway (quinoline). Qualitative difference: non-mutagenic vs. mutagenic parent. |
| Conditions | Rat liver microsomal S9 fraction from 3-methylcholanthrene-treated rats; metabolite identification and quantification. |
Why This Matters
For researchers procuring a defined metabolite standard for quinoline toxicology studies, the 72% predominance and non-mutagenic provenance of this compound provide confidence that it represents the principal detoxication end-product, unlike the analogous diol from mutagenic quinoline.
- [1] Saeki K, Kadoi M, Kawazoe Y, et al. Metabolism of mutagenicity-deprived 3-fluoroquinoline: comparison with mutagenic quinoline. Biol Pharm Bull. 1993;16(3):232-234. doi:10.1248/bpb.16.232. PMID: 8364465. View Source
